Ethyl 2-amino-3-chloro-5-fluorobenzoate
Description
Ethyl 2-amino-3-chloro-5-fluorobenzoate is a fluorinated aromatic ester derivative with a molecular formula C₉H₉ClFNO₂. This compound features an amino group at position 2, chlorine at position 3, and fluorine at position 5 on the benzene ring, with an ethyl ester functional group. Such substituted benzoates are critical intermediates in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents.
Properties
Molecular Formula |
C9H9ClFNO2 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-amino-3-chloro-5-fluorobenzoate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4H,2,12H2,1H3 |
InChI Key |
OMDYNXLBHYHFDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Key Parameters and Optimization
- Temperature : Reflux conditions (78–80°C) are typically maintained to ensure continuous ethanol participation.
- Water Removal : A Dean-Stark apparatus is often employed to eliminate water, shifting the equilibrium toward ester formation.
- Catalyst Loading : Sulfuric acid concentrations between 5–10% (v/v) balance reactivity and side reactions.
Despite its simplicity, this method faces challenges due to the amino group’s basicity, which can lead to protonation and reduced nucleophilicity. Yields under optimized conditions reach approximately 60%, with purity contingent on rigorous post-reaction purification (e.g., aqueous washes and recrystallization).
Alkylation of Carboxylate Salts
Alkylation offers a higher-yield alternative by reacting the carboxylate salt of 2-amino-3-chloro-5-fluorobenzoic acid with ethyl iodide. This method, adapted from methyl ester synthesis protocols, involves:
$$
\text{2-Amino-3-chloro-5-fluorobenzoic acid} + \text{NaOH} \rightarrow \text{Carboxylate salt} \xrightarrow{\text{EtI}} \text{Ethyl ester} + \text{NaI}
$$
Industrial-Scale Protocol
- Dissolution : The carboxylic acid is dissolved in a polar aprotic solvent (e.g., DMF or THF).
- Deprotonation : Addition of sodium hydroxide generates the carboxylate ion.
- Alkylation : Ethyl iodide is introduced at 5–10°C to minimize side reactions, followed by stirring at room temperature for 4–8 hours.
- Workup : Precipitation with water isolates the product, yielding ~85% after filtration and drying.
This method excels in scalability and purity, as evidenced by analogous methyl ester production. However, ethyl iodide’s cost and handling requirements necessitate careful process design.
Two-Step Synthesis via Nitro Intermediate
A two-step approach circumvents amino group interference by first esterifying a nitro-substituted precursor, followed by reduction:
$$
\text{3-Chloro-5-fluoro-2-nitrobenzoic acid} + \text{EtOH} \xrightarrow{H2SO4} \text{Ethyl 3-chloro-5-fluoro-2-nitrobenzoate} \xrightarrow{H_2/Pd} \text{this compound}
$$
Stepwise Analysis
- Esterification : The nitro group’s electron-withdrawing effect enhances carboxylic acid reactivity, enabling esterification at 70°C with 75% yield.
- Reduction : Catalytic hydrogenation (1 atm H₂, 5% Pd/C) selectively reduces the nitro group to amine, achieving >90% conversion.
This method’s combined yield reaches ~70%, with the added benefit of avoiding amino group side reactions. Industrial adoption is limited by the need for hydrogenation infrastructure.
Comparative Analysis of Methods
| Parameter | Direct Esterification | Carboxylate Alkylation | Nitro Intermediate Route |
|---|---|---|---|
| Yield | 60% | 85% | 70% |
| Steps | 1 | 1 | 2 |
| Key Advantage | Simplicity | High yield | Avoids amino interference |
| Primary Challenge | Amino protonation | Alkyl halide cost | Hydrogenation requirements |
Industrial Production Considerations
Large-scale synthesis prioritizes carboxylate alkylation due to its efficiency and compatibility with continuous flow reactors. Automated temperature control and in-line purification systems further enhance throughput, achieving batch cycles under 12 hours with >99% purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-chloro-5-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group under suitable conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Oxidation: Formation of nitrobenzoates.
Reduction: Regeneration of the amino group.
Scientific Research Applications
Ethyl 2-amino-3-chloro-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-chloro-5-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Notes on Data Discrepancies
- reports conflicting molecular weight (166.41 g/mol) and formula (C₇H₁₂O₂) for mthis compound, likely due to typographical errors. Calculations based on the correct formula (C₈H₇ClFNO₂) suggest ~203.60 g/mol.
Biological Activity
Ethyl 2-amino-3-chloro-5-fluorobenzoate is an organic compound with significant biological activity, primarily due to its unique structural features, including an amino group, a chloro substituent, and a fluorine atom on the benzene ring. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₉H₈ClF N O₂
- Molecular Weight : Approximately 189.57 g/mol
The presence of the amino group enables hydrogen bonding with biological macromolecules, while the chloro and fluoro substituents can engage in hydrophobic interactions, influencing enzyme activity or receptor interactions .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's mechanism involves:
- Hydrogen Bonding : The amino group facilitates interactions with proteins and nucleic acids.
- Hydrophobic Interactions : The chloro and fluoro groups enhance binding affinity to lipid membranes or hydrophobic pockets in enzymes.
These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation as a potential antibiotic agent.
- Enzyme Inhibition : Its structural characteristics allow it to inhibit specific enzymes involved in metabolic pathways. This inhibition could be particularly useful in targeting cancer cells or pathogens .
- Biochemical Probes : Due to its ability to interact with various biological targets, this compound is being explored as a biochemical probe in research settings.
Study 1: Antimicrobial Activity
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
This study highlights the compound's potential use in treating bacterial infections.
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound. The compound was tested against various enzymes involved in cancer metabolism.
| Enzyme | IC50 (µM) |
|---|---|
| Carbonic anhydrase | 12.5 |
| Aldose reductase | 25.0 |
| Thymidylate synthase | 8.0 |
The results indicate that this compound has a potent inhibitory effect on these enzymes, which are critical for cancer cell proliferation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-amino-3-chloro-5-fluorobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step reactions starting with halogenated benzaldehyde intermediates. For example, coupling 4-chloro-2-fluorobenzaldehyde with ethyl 2-mercaptoacetate in ethanol under basic conditions (e.g., Na₂CO₃) can form the benzoate backbone . Subsequent amination and halogenation steps require precise control of temperature and stoichiometry. Optimization may involve adjusting solvent polarity (e.g., EtOH vs. DMF) and reaction time to improve yield and minimize side products.
Q. How can the purity and identity of this compound be validated experimentally?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% is typical for research-grade material) .
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., distinguishing chloro and fluoro groups via coupling patterns) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₉ClFNO₂, theoretical ~217.6 g/mol) .
Q. What are the critical storage conditions for this compound to ensure stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent degradation. The compound’s ester group is susceptible to hydrolysis, so desiccants (e.g., silica gel) should be used in storage .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electron density distributions, identifying reactive sites. For instance, the amino group’s nucleophilicity and the chloro/fluoro substituents’ electronic effects can be quantified to predict regioselectivity in substitution reactions . Software like Gaussian or ORCA is typically employed for such simulations.
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping peaks in aromatic regions), use 2D techniques like COSY or HSQC to assign protons and carbons unambiguously. Comparative analysis with analogs (e.g., methyl 2-amino-5-chlorobenzoate) can isolate substituent-specific shifts . X-ray crystallography (via SHELXL refinement) provides definitive structural validation .
Q. How can the compound’s bioactivity be systematically explored in pharmacological studies?
- Methodological Answer :
- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorogenic substrates to measure inhibition kinetics.
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., replacing Cl with Br or modifying the ester group) and compare bioactivity profiles .
- Docking studies : Use AutoDock Vina to simulate binding interactions with protein targets, guided by the compound’s electronic and steric properties .
Q. What experimental designs mitigate challenges in scaling up synthesis without compromising yield?
- Methodological Answer :
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., halogenation).
- Catalytic Optimization : Replace stoichiometric reagents (e.g., Na₂CO₃) with catalytic bases (e.g., DBU) to reduce waste .
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
